molecular formula C8H14F2N2O B1531931 1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 1895219-86-9

1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No.: B1531931
CAS No.: 1895219-86-9
M. Wt: 192.21 g/mol
InChI Key: PWGLRHLFJJLVJH-UHFFFAOYSA-N
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Description

1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one is a synthetic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one typically involves multiple steps, starting from commercially available precursors. The synthetic route often includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.

    Attachment of the Methylamino Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.

Scientific Research Applications

1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

    Biological Research: It is used in studies investigating the interaction of fluorinated compounds with biological systems, providing insights into drug metabolism and pharmacokinetics.

    Industrial Applications: The compound’s unique structure makes it a valuable building block in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one can be compared with other fluorinated piperidine derivatives, such as:

    1-(4-Amino-3,3-difluoropiperidin-1-yl)ethan-1-one: This compound has a similar piperidine ring structure but differs in the functional groups attached, leading to variations in its chemical and biological properties.

    1-(3,3-Difluoropiperidin-1-yl)-2-(ethylamino)ethan-1-one: The presence of an ethylamino group instead of a methylamino group can result in different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

1-(3,3-difluoropiperidin-1-yl)-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O/c1-11-5-7(13)12-4-2-3-8(9,10)6-12/h11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGLRHLFJJLVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)N1CCCC(C1)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,3-Difluoropiperidin-1-yl)-2-(methylamino)ethan-1-one
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